Bienvenue dans la boutique en ligne BenchChem!

Brolaconazole

Lipophilicity Membrane Permeability Physicochemical Profiling

Ideal for biofilm/CNS research, Brolaconazole is a lipophilic (LogP 3.81, PSA 18 Ų) imidazole antifungal with multi-modal action distinct from triazoles. Purchase for SAR or mechanistic studies. Custom synthesis available; inquire for quotes.

Molecular Formula C17H15BrN2
Molecular Weight 327.2 g/mol
CAS No. 118528-04-4
Cat. No. B052686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrolaconazole
CAS118528-04-4
Molecular FormulaC17H15BrN2
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2
InChIKeyMLHFXOOXBZMGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brolaconazole (CAS 118528-04-4): Imidazole Antifungal Agent and Its Role in Azole Comparison Studies


Brolaconazole is an imidazole-derived antifungal agent with the molecular formula C₁₇H₁₅BrN₂, recognized as an International Non-Proprietary Name (INN) and classified under the WHO Anatomical Therapeutic Chemical (ATC) system as an antifungal . It functions as a potent inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), which is essential for ergosterol biosynthesis in fungal cell membranes . Brolaconazole exhibits broad-spectrum antimicrobial activity against pathogenic fungi, molds, yeasts, and Gram-positive bacteria .

Why Brolaconazole (CAS 118528-04-4) Cannot Be Interchanged with Common Triazole Antifungals


Brolaconazole belongs to the imidazole class of azole antifungals, whereas most clinically prevalent agents (fluconazole, itraconazole, voriconazole, posaconazole) are triazoles [1]. This structural distinction is pharmacologically consequential: imidazole-based derivatives have been shown to possess more than one mode of action and exhibit different selectivity and toxicity profiles compared to triazole-based antifungals [1]. Furthermore, Brolaconazole's physicochemical properties—including a significantly higher lipophilicity (LogP 3.81) and a markedly lower polar surface area (18 Ų) —deviate sharply from water-soluble triazoles like fluconazole (LogP ~0.5, PSA ~82 Ų) [2]. These fundamental differences preclude generic substitution and necessitate a compound-specific evaluation for research or industrial applications.

Quantitative Differentiation of Brolaconazole (118528-04-4) from Reference Azole Antifungals


Lipophilicity (LogP) Advantage: Brolaconazole Exhibits 7.6-Fold Higher LogP Than Fluconazole, Altering Membrane Partitioning

Brolaconazole's predicted octanol-water partition coefficient (LogP) is 3.81 , which is substantially higher than the LogP of the commonly used triazole fluconazole (LogP 0.5-0.74) [1] and intermediate compared to itraconazole (LogP 5.66-6.5) . This quantitative difference in lipophilicity directly impacts membrane permeability, tissue distribution, and potential for central nervous system penetration.

Lipophilicity Membrane Permeability Physicochemical Profiling

Polar Surface Area (PSA) Divergence: Brolaconazole's 18 Ų PSA is 4.6-Fold Lower Than Fluconazole, Predicting Enhanced CNS Penetration

Brolaconazole possesses a predicted polar surface area (PSA) of 18 Ų , which is drastically lower than fluconazole (PSA ~82 Ų) [1] and itraconazole (PSA ~105 Ų) . PSA is inversely correlated with passive diffusion across the blood-brain barrier; compounds with PSA <90 Ų are generally considered capable of CNS penetration [2].

Polar Surface Area Blood-Brain Barrier ADME Prediction

Imidazole vs. Triazole Class-Level Distinction: Imidazole Derivatives Exhibit Multiple Modes of Action and Altered CYP51 Inhibition Selectivity

Brolaconazole is an imidazole derivative, in contrast to the triazole scaffold of fluconazole, itraconazole, voriconazole, and posaconazole [1]. Research has demonstrated that while triazole-based antifungals inhibit CYP51 as their primary target, imidazole-based derivatives exhibit more than one mode of action and are less reliant on CYP51 inhibition alone [1]. Additionally, imidazoles (e.g., clotrimazole, ketoconazole) show Kd values for CYP51 ranging from ≤7.8 to 24.6 nM, which differ from triazoles (e.g., fluconazole Kd 39.5 nM) [2].

Mechanism of Action CYP51 Inhibition Antifungal Class Comparison

Predicted ADME Profile: Brolaconazole Exhibits High Lipophilicity-Dependent Distribution and Favorable Drug-Likeness Parameters

Brolaconazole complies with Lipinski's Rule of 5 (0 violations) and demonstrates predicted blood-brain barrier penetration potential based on a LogBB value of 0.67 and a CNS MPO score of 2.91 . Its LogD7.4 of 4.21 indicates high lipophilicity at physiological pH, contrasting with fluconazole (LogD7.4 ~0.5) [1]. The compound also exhibits a predicted volume of distribution (Vd) of 1.3 L/kg , suggesting moderate tissue distribution.

ADME Drug-Likeness Lipinski's Rule

Recommended Research and Industrial Applications for Brolaconazole (CAS 118528-04-4) Based on Quantitative Differentiation


In Vitro Studies of Fungal Biofilm Penetration and Lipophilic Drug Distribution

Brolaconazole's high LogP (3.81) and low PSA (18 Ų) make it a suitable candidate for investigating the penetration and efficacy of lipophilic azoles within fungal biofilms or lipid-rich infection sites . Researchers comparing azole classes may utilize Brolaconazole to assess how physicochemical properties influence antifungal activity in complex matrices.

CNS Fungal Infection Models and Blood-Brain Barrier Permeability Assays

With a PSA of 18 Ų and favorable CNS MPO score (2.91), Brolaconazole is predicted to cross the blood-brain barrier . It may serve as a tool compound in in vitro or in vivo models of CNS fungal infections, providing a contrast to fluconazole (PSA 82 Ų) which exhibits limited brain penetration [1].

Mechanistic Studies of Azole Resistance and CYP51-Independent Antifungal Activity

As an imidazole derivative, Brolaconazole is reported to possess more than one mode of action, unlike triazoles that primarily inhibit CYP51 [2]. This property renders Brolaconazole a valuable probe for investigating alternative antifungal mechanisms, trailing growth reduction, and activity against CYP51-mutant fungal strains.

Physicochemical Benchmarking and ADME Correlation Studies

Brolaconazole's well-defined physicochemical profile (LogP, PSA, LogD, Vd) provides a reference standard for correlating lipophilicity and polarity with antifungal activity, toxicity, and distribution in comparative azole studies . It is particularly useful for structure-activity relationship (SAR) investigations exploring the imidazole scaffold.

Quote Request

Request a Quote for Brolaconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.